molecular formula C22H26N2O4 B1203066 Dibozane CAS No. 7762-32-5

Dibozane

Cat. No. B1203066
CAS RN: 7762-32-5
M. Wt: 382.5 g/mol
InChI Key: PDDQPUUOEBGDSN-UHFFFAOYSA-N
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Description

Diborane, also known as Dibozane, is a chemical compound with the formula B2H6 . It is a toxic, colorless, and pyrophoric gas with a repulsively sweet odor . Given its simple formula, borane is a fundamental boron compound. It has attracted wide attention for its electronic structure . Several of its derivatives are useful reagents .


Synthesis Analysis

Diborane can be synthesized by an exchange reaction (metathesis) of a boron halide with LiAlH4 or LiBH4 in ether . The industrial synthesis of diborane involves the reduction of BF3 by sodium hydride (NaH), lithium hydride (LiH), or lithium aluminium hydride (LiAlH4) .


Molecular Structure Analysis

The structure of diborane consists of four hydrogen atoms and two boron atoms on the same plane . In between these planes, there are two dividing atoms of hydrogen . The boron atom is known to be sp3 hybridised and has four hybrid orbitals .


Chemical Reactions Analysis

Diborane and its variants are central organic synthesis reagents for hydroboration . Extensive studies of diborane have led to the development of multiple synthesis routes . Most preparations entail reactions of hydride donors with boron halides or alkoxides .


Physical And Chemical Properties Analysis

Diborane is a colorless and highly flammable gas at room temperature . At high concentrations, it ignites rapidly in the presence of moist air at room temperature . It has a sweet smell and a boiling point of about 180 K . It is a toxic gas .

Scientific Research Applications

  • Dibozane effectively blocks cerebral vasoconstriction caused by sympathetic stimulation in animals. In studies involving chloralose-anesthetized dogs, Dibozane administration significantly reduced the decrease in cerebral blood flow induced by sympathetic stimulation (L. D'alecy, 1973).

  • The affinity of Dibozane to alpha-adrenergic receptors was established through experiments, demonstrating its high affinity and distinct affinity differences compared to other compounds, suggesting a relationship between its chemical structure and pharmacological action (V. Spassov & N. Danchev, 1991).

  • Dibozane has been synthesized along with other antidepressant drugs and α-adrenergic receptor antagonists like doxazosin, prosympal, and piperoxan, indicating its utility in medicinal chemistry (A. Rouf et al., 2013).

  • In a study exploring parasympathetic coronary vasodilation, Dibozane was used to prevent peripheral vasodilation, indicating its potential in cardiovascular research (E. Feigl, 1975).

  • Research on brain noradrenaline metabolism showed that Dibozane, similar to clozapine, affects regional brain NA metabolism, suggesting a preference for presynaptic alpha-receptors and a potential role in neuropsychiatric research (B. McMillen & P. A. Shore, 1978).

Safety And Hazards

Exposure to diborane can cause irritation of the eyes, nose, throat, and respiratory airway . It can also cause skin irritation . It is toxic, highly flammable, and reacts with water .

Relevant Papers

  • "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B" .
  • "Absolute configuration of 2-alkylaminomethylbenzodioxans, competitive α-adrenergic antagonists" .
  • "Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin" . These papers provide valuable insights into the synthesis, properties, and applications of Dibozane and its derivatives.

properties

IUPAC Name

1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDQPUUOEBGDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998840
Record name 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibozane

CAS RN

7762-32-5
Record name 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7762-32-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibozane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibozane
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Record name 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
CE Rapela, HD Green - Journal of Pharmacology and Experimental …, 1961 - ASPET
… blockade were similar for Dibozane and … Dibozane for levarterenol and 2 to 3 times those of Dibozane for epinephrine. Epinephrine reversal persisted with the largest dose of Dibozane …
Number of citations: 17 jpet.aspetjournals.org
A Rouf, P Gupta, MA Aga, B Kumar, A Chaubey… - Tetrahedron …, 2012 - Elsevier
The synthesis of both enantiomers of 1,4-benzodioxan-2-carboxylic acid 1, a key synthetic intermediate for the therapeutic agents piperoxan, prosympal, dibozane, and doxazosin was …
Number of citations: 33 www.sciencedirect.com
A Rouf, MA Aga, B Kumar, SC Taneja - Tetrahedron Letters, 2013 - Elsevier
… Tf 2 O) in chloroform to form activated triflates and then substituted with respective amines, that is, diethyl amine for piperoxan 4, piperidine for prosympal 5, and piperazine for dibozane …
Number of citations: 26 www.sciencedirect.com
KM MacLeod, CA Krueger, D Smith… - Canadian Journal of …, 1980 - cdnsciencepub.com
… , phenoxybenzamine and dibozane are effective antagonists, … antagonists, phenoxybenzamine and dibozane are inactive, … ~mine et le dibozane constituent des antagonistes efficaces, …
Number of citations: 5 cdnsciencepub.com
D Tsoucaris-Kupfer, D Bogaievsky… - Clinical and Experimental …, 1980 - europepmc.org
… In rabbits, azapetine, dibenamine, dibozane and ethomoxane were hypotensive … Dibozane and dibenamine reduced the hypotensive effect of clonidine. 4. In dogs, azapetine, dibozane …
Number of citations: 8 europepmc.org
OH Viveros, DG Garlick… - American Journal of …, 1968 - journals.physiology.org
… blockade by dibozane. Sympathetic nerve stimulation in the presence of dibozane … of dibozane given ( 12.7 to 779.5 pg/ml blood). It was also found that much higher ia concentrations …
Number of citations: 68 journals.physiology.org
B Levy, RP Ahlquist - Annals of the New York Academy of …, 1967 - Wiley Online Library
… Epinephrine response as modified by DCI and Dibozane in the atropine treated, anesthetized dog. A-control; B-after DCI 2 mg/kg; C-after Dibozane 1 mg/kg. In each section, from above…
Number of citations: 31 nyaspubs.onlinelibrary.wiley.com
BA McMILLEN, PA Shore - European Journal of Pharmacology, 1978 - Elsevier
… Thioridazine and the benzodioxane, dibozane, had regional effects similar to clozapine. The similarity between clozapine and dibozane in their effects on regional brain NA metabolism …
Number of citations: 50 www.sciencedirect.com
J Lundvall, J Järhult - Acta Physiologica Scandinavica, 1974 - Wiley Online Library
… This effect, normally concealed by simultaneous a-adrenergic constriction, was revealed in the presence of the "selective" a-blocking agent Dibozane as a moderate dilatation of the …
Number of citations: 27 onlinelibrary.wiley.com
B Levy - Journal of Pharmacology and Experimental …, 1959 - ASPET
… abolished after DCI plus Dibozane. The depressor response to Butanephrine was converted to a pressor response after DCI and then back to a depressor response after Dibozane. …
Number of citations: 52 jpet.aspetjournals.org

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